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Compound of Interest

Compound Name: ATM Inhibitor-10

Cat. No.: B605733

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research findings for ATM
Inhibitor-10, a potent and selective small molecule inhibitor of the Ataxia Telangiectasia
Mutated (ATM) kinase. Developed for researchers, scientists, and professionals in drug
development, this document outlines the core preclinical data, experimental methodologies,
and an exploration of the inhibitor's mechanism of action. ATM Inhibitor-10, identified as
compound 74 in foundational studies, is a 3-quinoline carboxamide derivative with
demonstrated potential as a combination partner for DNA double-strand break (DSB) inducing
cancer therapies.

Executive Summary

ATM Inhibitor-10 (compound 74) has emerged from a series of 3-quinoline carboxamides as a
highly potent and selective, orally bioavailable inhibitor of ATM kinase. Preclinical investigations
have demonstrated its ability to significantly enhance the efficacy of topoisomerase | inhibitors,
such as irinotecan, in relevant in vivo cancer models. This document synthesizes the available
quantitative data on its activity and provides detailed experimental protocols for key assays,
alongside visualizations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The preclinical data for ATM Inhibitor-10 and its closely related analogs are summarized
below. These tables provide a comparative view of their in vitro potency and selectivity.
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Table 1: In Vitro Potency of 3-Quinoline Carboxamide ATM Inhibitors[1]

ATM IC50 ATRIC50 DNA-PK mTOR IC50  PI3Ky IC50
Compound

(nM) (nM) IC50 (nM) (nM) (nM)
ATM Inhibitor-

0.6 >10,000 >10,000 >10,000 4,800
10 (74)
Compound
79 0.8 >10,000 >10,000 >10,000 3,300
KU-55933 13 8,100 >100,000 >100,000 1,200

Table 2: Cellular Activity of ATM Inhibitor-10 (Compound 74)

Cell Line Assay IC50 (nM)
SW620 (colorectal o Not explicitly reported for
) ATM Inhibition (pS1981 ATM)
adenocarcinoma) compound 74
SW620 (colorectal Chemosensitization with Efficacy demonstrated, specific
adenocarcinoma) Irinotecan IC50 not provided

Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), particularly in the
context of DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and
initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. ATM
inhibitors, like ATM Inhibitor-10, block the catalytic activity of ATM, thereby preventing the
phosphorylation of its downstream targets. This abrogation of the DDR can sensitize cancer
cells to DNA-damaging agents.
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Model Preparation Treatment Regimen Data Collection and Analysis

SW620 Cell Culture | Randomization into Treatment Groups Tumor Volume Measurement Body Weight Monitoring

Vehicle Control ATM Inhibitor-10 h ATM Inhibitor-10 + Irinotecan

Subcutaneous Injection in Immunocompromised Mice Endpoint Analysis

Tumor Growth to Palpable Size Tumor Growth Inhibition Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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